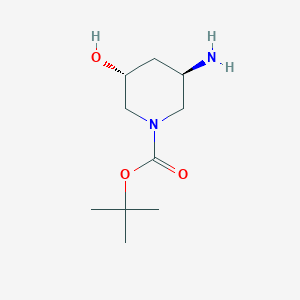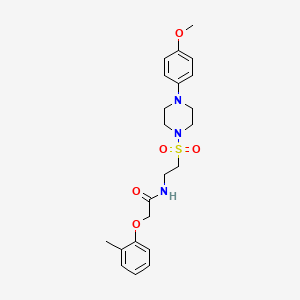
N-(2-((4-(4-甲氧基苯基)哌嗪-1-基)磺酰)乙基)-2-(邻甲苯氧基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide" is a derivative of piperazine, featuring methoxyphenyl, sulfonyl, and tolyloxy acetamide groups. This complex structure suggests potential for diverse chemical reactions and properties, pertinent to various scientific inquiries but distanced from direct pharmacological applications as per the provided guidelines.
Synthesis Analysis
The synthesis of piperazine derivatives often involves multiple steps, including sulfonation, alkylation, and amidation. For instance, Khan et al. (2019) discussed the synthesis and biological screening of benzyl and sulfonyl derivatives of piperazine compounds, providing insight into the methodologies that could be relevant to the synthesis of our compound of interest (G. Khan, S. Sreenivasa, Shivaraja Govindaiah, V. Chandramohan, 2019).
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be elucidated using various spectroscopic and crystallographic techniques. Zhang et al. (2007) synthesized a piperazinedione derivative, highlighting the role of X-ray diffraction in characterizing the molecular structure, which is crucial for understanding the chemical behavior of such compounds (Shusheng Zhang, Yong-hong Wen, Xiao‐Fang Tang, Xue-mei Li, 2007).
Chemical Reactions and Properties
Piperazine derivatives are known for their versatility in chemical reactions. Golub and Becker (2015) studied the anodic methoxylation of piperidine derivatives, indicating how modifications in the N-acyl and N-sulfonyl groups affect chemical reactivity, which is relevant for understanding the chemical behavior of our target compound (T. Golub, J. Becker, 2015).
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and crystalline structure, are critical for its application in various fields. The synthesis and structural characterization by Zhang et al. (2007) provide an example of how these properties can be determined and related to the compound's functionality (Shusheng Zhang, Yong-hong Wen, Xiao‐Fang Tang, Xue-mei Li, 2007).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity with different reagents, stability under various conditions, and interaction with biological molecules, is essential for predicting the behavior of chemical compounds in different environments. Studies like those by Golub and Becker (2015) offer insights into how structural modifications impact chemical properties (T. Golub, J. Becker, 2015).
科学研究应用
合成和分子对接研究
研究表明,通过传统和微波辅助方案合成了与“N-(2-((4-(4-甲氧基苯基)哌嗪-1-基)磺酰基)乙基)-2-(邻甲苯氧基)乙酰胺”相关的化合物。这些化合物经过酶抑制活性评估,显示出对多种酶,包括牛碳酸酐酶和乙酰胆碱酯酶的潜在活性,突显了它们在探索治疗剂(Virk et al., 2018)方面的相关性。
抗菌和驱虫活性的生物筛选
合成了一系列衍生物,并对它们的抗菌、抗真菌和驱虫活性进行了筛选。分子对接研究表明,这些化合物表现出与标准物质相似的结合位姿,与活性化合物的体外数据相关性良好。这表明它们有潜力成为新抗菌和驱虫剂的引物(Khan et al., 2019)。
吡啶衍生物的抗菌研究
对吡啶衍生物的研究,包括与“N-(2-((4-(4-甲氧基苯基)哌嗪-1-基)磺酰基)乙基)-2-(邻甲苯氧基)乙酰胺”结构相关的化合物,显示出相当的抗菌活性。这凸显了这类化合物在新抗菌剂开发中的重要性(Patel & Agravat, 2009)。
作为治疗剂探索阿尔茨海默病
对多功能酰胺的研究,包括所述化合物的衍生物,显示出中等的酶抑制潜力和轻微的细胞毒性。这些发现在阿尔茨海默病研究中至关重要,表明这类化合物可以作为开发新治疗剂的模板(Hassan et al., 2018)。
药物开发的杂质分析
使用液相色谱-质谱联用技术确定了一种与之密切相关的化合物的杂质谱图,这对于开发治疗血栓性疾病的药物至关重要。这突显了理解和控制合成过程以确保药物物质的纯度和有效性的重要性(Thomasberger et al., 1999)。
属性
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c1-18-5-3-4-6-21(18)30-17-22(26)23-11-16-31(27,28)25-14-12-24(13-15-25)19-7-9-20(29-2)10-8-19/h3-10H,11-17H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMMBCIVDBBFGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

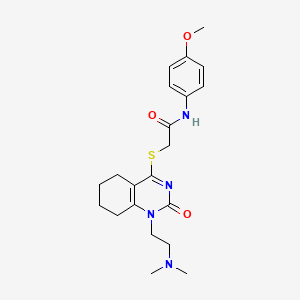
![3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2498364.png)
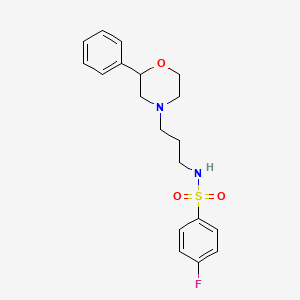

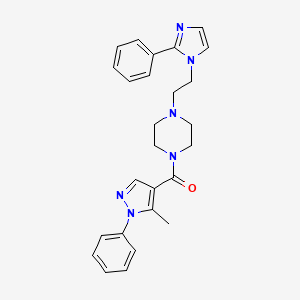

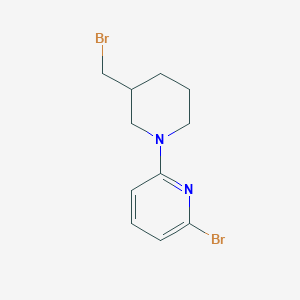
![1-Methyl-2-propan-2-yl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]imidazole-4-sulfonamide](/img/structure/B2498372.png)

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2498376.png)
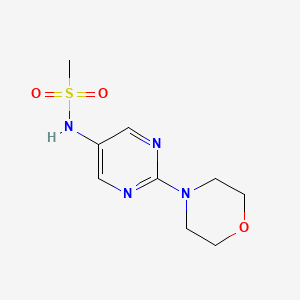
![5-((2,5-dimethylbenzyl)thio)-1-ethyl-6-(4-fluorobenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2498382.png)
![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2498383.png)
